Functional Divergence: Complete Preservation of Prolactin Secretion vs. Native Somatostatin
[Ala5, Orn9]-somatostatin retains the full inhibitory capacity of native somatostatin on somatotropin (GH), insulin, and glucagon release, yet exhibits zero inhibitory effect on prolactin secretion in the same experimental system—a functional divergence not observed with native SRIF-14 [1]. This selective sparing of prolactin represents a qualitative, not merely quantitative, difference in the peptide's functional profile.
| Evidence Dimension | Inhibition of hormone secretion |
|---|---|
| Target Compound Data | GH: inhibited; Insulin: inhibited; Glucagon: inhibited; Prolactin: no inhibitory effect |
| Comparator Or Baseline | Native somatostatin (SRIF-14): GH inhibited; Insulin inhibited; Glucagon inhibited; Prolactin inhibited |
| Quantified Difference | Qualitative difference: Prolactin inhibition completely abolished while GH/insulin/glucagon inhibition preserved |
| Conditions | In vivo rat model; also validated in primary monolayer cultures of isolated rat pancreatic islet cells and adenohypophyseal cells [2] |
Why This Matters
For researchers studying GH regulation independent of prolactin pathways, or investigating the distinct receptor pharmacology governing lactotroph vs. somatotroph function, this analog uniquely enables clean dissection of somatostatinergic control without prolactin as a confounding variable.
- [1] Pozdnev VF, et al. Natural peptides and their analogs. XXXV. Synthesis and properties of [Ala5, Orn9]somatostatin. Bioorganicheskaia Khimiia. 1984;10(7):891-899. View Source
- [2] Knyazev YA, et al. Properties of (Ala5, Orn9)-somatostatin. The inhibition of pancreatic and hypophyseal hormone secretion in cell culture. Problemy Endokrinologii. 1985;31(4):42-46. View Source
